molecular formula C22H34O3 B1360752 Ethyl 8-(4-hexylphenyl)-8-oxooctanoate CAS No. 898757-36-3

Ethyl 8-(4-hexylphenyl)-8-oxooctanoate

Cat. No. B1360752
CAS RN: 898757-36-3
M. Wt: 346.5 g/mol
InChI Key: CJOYQDGLMRPXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(4-hexylphenyl)-8-oxooctanoate (EHOO), also known as ethylhexylphenoxy octanoate, is a synthetic ester that has a wide range of applications in the scientific research field. It is used as a solvent and an intermediate in the synthesis of various compounds. It is also used as a surfactant in the production of emulsions, foams, and gels. EHOO is a colorless liquid with a pleasant odor and is soluble in many organic solvents.

Scientific Research Applications

Asymmetric Synthesis Ethyl 8-(4-hexylphenyl)-8-oxooctanoate may serve as an intermediate or target molecule in asymmetric synthesis. For example, asymmetric reduction of ethyl 3-chloro-2-oxooctanoate with baker’s yeast gave rise to significant yields of chiral chlorohydrins, a key intermediate in the synthesis of leukotrienes (Tsuboi, Furutani, & Takeda, 1987).

Enzyme-Catalyzed Reactions New NADH-dependent carbonyl reductases like RhCR efficiently reduce ketoesters similar to this compound, leading to the production of significant quantities of chiral precursors for the synthesis of valuable compounds like (R)-α-lipoic acid (Chen et al., 2014).

Regioselective Synthesis this compound might be used in regioselective synthesis pathways to generate specific molecular structures with high selectivity and yield, as demonstrated in studies involving similar compounds (Ashton & Doss, 1993).

Corrosion Inhibition Studies Although not directly cited with this compound, research on quinoxalines derivatives, which might share structural similarities, indicates their use as corrosion inhibitors, providing insights into the molecule's potential application in material sciences (Zarrouk et al., 2014).

properties

IUPAC Name

ethyl 8-(4-hexylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O3/c1-3-5-6-9-12-19-15-17-20(18-16-19)21(23)13-10-7-8-11-14-22(24)25-4-2/h15-18H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOYQDGLMRPXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645775
Record name Ethyl 8-(4-hexylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898757-36-3
Record name Ethyl 8-(4-hexylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.